N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209538
InChI: InChI=1S/C16H17NO6/c1-8-4-11(22-7-13(18)17-6-14(19)20)15-9(2)10(3)16(21)23-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C16H17NO6
Molecular Weight: 319.31 g/mol

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine

CAS No.:

Cat. No.: VC20209538

Molecular Formula: C16H17NO6

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine -

Specification

Molecular Formula C16H17NO6
Molecular Weight 319.31 g/mol
IUPAC Name 2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetic acid
Standard InChI InChI=1S/C16H17NO6/c1-8-4-11(22-7-13(18)17-6-14(19)20)15-9(2)10(3)16(21)23-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)
Standard InChI Key SLXGCWXVDUAKSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC(=O)O

Introduction

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is a complex organic compound that integrates a chromenyl moiety, specifically 3,4,7-trimethyl-2-oxo-2H-chromen, with an acetyl group and glycine, an amino acid. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the presence of both chromenyl and amino acid functionalities.

Synthesis and Chemical Reactivity

The synthesis of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine typically involves several steps, starting from precursors like 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and acetylated glycine derivatives. The compound can undergo various chemical reactions, such as nucleophilic substitution at the acetyl group and electrophilic aromatic substitution at the chromenyl ring. Additionally, the carboxylic acid functionality of glycine allows for condensation reactions with amines or alcohols.

Potential Biological Applications

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine may interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways relevant to diseases such as cancer and inflammation. Preliminary studies suggest that this compound could modulate pathways relevant to inflammation and neuroprotection due to its structural components.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycineC₁₆H₁₇NO₆Combines chromenyl and glycine functionalities, potentially conferring distinct biological activities.
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamideNot specifiedContains a benzyl group which may enhance lipophilicity and bioactivity.
N-(4-Methoxy-2-nitrophenyl)-2-(3-methylphenoxy)acetamideNot specifiedIncorporates nitrophenol functionality which may contribute to different reactivity and biological interactions.

Research Findings and Future Directions

Further research into N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is necessary to fully explore its potential therapeutic applications. Studies focusing on interaction profiles with biological targets and detailed mechanisms of action will be crucial for understanding its role in modulating biochemical pathways relevant to disease states.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator